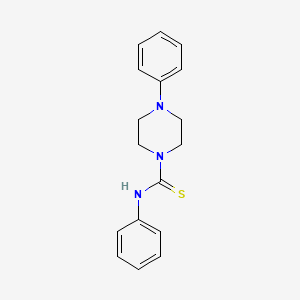

n,4-Diphenylpiperazine-1-carbothioamide

Descripción general

Descripción

N,4-Diphenylpiperazine-1-carbothioamide, commonly referred to as DPPZ, is a heterocyclic organic compound. It has a molecular formula of C17H19N3S and a molecular weight of 297.4 g/mol . The compound has gained increasing attention due to its versatile properties and potential applications in various research fields.

Molecular Structure Analysis

The structure of this compound was determined and it was found to crystallize in the orthorhombic space group Pbca . The InChI string for the compound isInChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) . Physical and Chemical Properties Analysis

This compound has a molecular weight of 297.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 297.12996879 g/mol . The topological polar surface area is 50.6 Ų .Aplicaciones Científicas De Investigación

1. Biological Activities and Chemical Characterization

N,4-Diphenylpiperazine-1-carbothioamide and its derivatives exhibit a range of biological activities. A study by (Jung et al., 2016) highlights the importance of diphenylpyrazolinyl-1-carbothioamides in inhibiting monoamine oxidase and cholinesterase. This compound shows dual inhibitory effects, potentially useful in treating neurological disorders. The detailed NMR and MS data provided in this study aid in identifying new derivatives.

2. Antibacterial and Antioxidant Potential

Research by (Karaküçük-Iyidoğan et al., 2014) explores the synthesis of thiosemicarbazones, including derivatives of this compound. These compounds have shown remarkable antibacterial potency against Gram-positive pathogens and also possess antioxidant activity, indicating their potential in pharmaceutical applications.

3. Anticancer Applications

A study by (Teimoori et al., 2011) discusses the synthesis of 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives, which include structural similarities to this compound. These molecules have been evaluated for their anticancer activity, with some derivatives showing significant potential against B-cell leukemic cell lines.

4. Antimicrobial and Hypoglycemic Activities

The research by (Al-Abdullah et al., 2015) and (Al-Wahaibi et al., 2017) highlights the synthesis of N-(1-adamantyl)carbothioamide derivatives and adamantane-isothiourea hybrid derivatives, respectively. These compounds have shown potent antibacterial activity against various pathogens and significant hypoglycemic activity, suggesting their usefulness in treating diabetes and infections.

Mecanismo De Acción

Target of Action

N,4-Diphenylpiperazine-1-carbothioamide is a type of thiourea analog . Thiourea analogs have been found to inhibit the activity of β-glucuronidase , an enzyme involved in the metabolism of glucuronides . This enzyme plays a crucial role in the body’s detoxification process, and its inhibition can have significant effects on the body’s ability to metabolize certain substances.

Mode of Action

It is known that thiourea analogs, including this compound, can bind to the active site of β-glucuronidase, thereby inhibiting its activity . This interaction can lead to changes in the body’s ability to metabolize glucuronides.

Biochemical Pathways

The inhibition of β-glucuronidase by this compound can affect the glucuronidation pathway . This pathway is responsible for the conjugation and subsequent elimination of potentially toxic substances from the body. By inhibiting β-glucuronidase, this compound can potentially disrupt this pathway, leading to changes in the body’s detoxification processes.

Pharmacokinetics

As a thiourea analog, it is expected to have good bioavailability and to be well-distributed throughout the body

Result of Action

The inhibition of β-glucuronidase by this compound can lead to changes in the body’s ability to metabolize and eliminate certain substances . This can potentially lead to an accumulation of these substances in the body, which can have various effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N,4-diphenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEQBZBOCYNXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354867 | |

| Record name | MLS002694824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2512-27-8 | |

| Record name | MLS002694824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002694824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

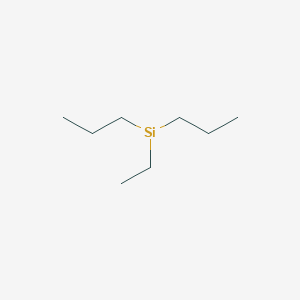

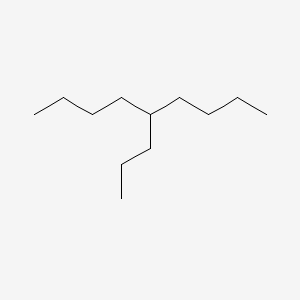

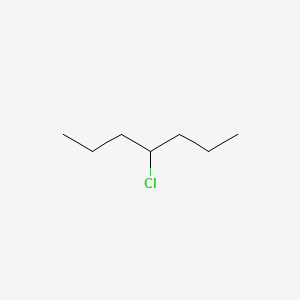

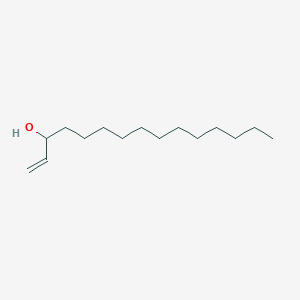

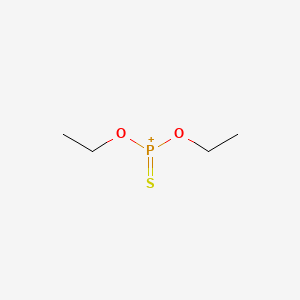

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-](/img/structure/B3059397.png)